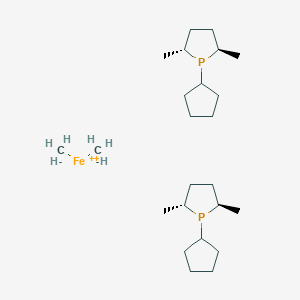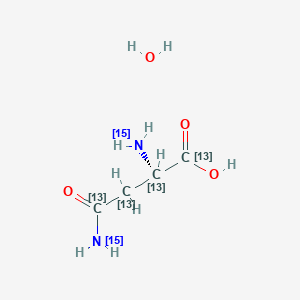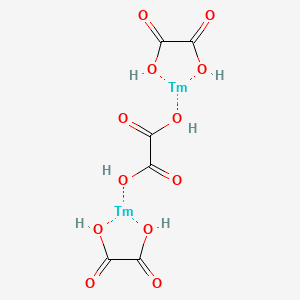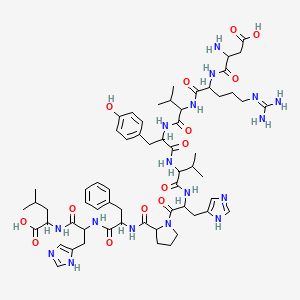
carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a carbanide ligand, a chiral phospholane ring, and an iron(2+) center, making it a versatile candidate for various chemical reactions and applications.
准备方法
合成路线和反应条件
碳负离子;(2R,5R)-1-环戊基-2,5-二甲基磷杂环戊烷;二价铁的合成通常涉及将碳负离子配体配位到二价铁中心,然后引入手性磷杂环戊烷环。反应条件通常需要惰性气氛,例如氮气或氩气,以防止氧化。合成中常用的溶剂包括四氢呋喃(THF)和二氯甲烷。反应通常在低温下进行,以确保中间体配合物的稳定性。
工业生产方法
该化合物的工业生产可能涉及连续流动工艺,以确保高产率和纯度。使用自动化反应器和对反应参数(如温度、压力和溶剂组成)的精确控制对于扩大合成规模至关重要。此外,还采用柱色谱和重结晶等纯化技术以获得最终产物的纯形式。
化学反应分析
反应类型
碳负离子;(2R,5R)-1-环戊基-2,5-二甲基磷杂环戊烷;二价铁经历各种类型的化学反应,包括:
氧化: 二价铁中心可以使用过氧化氢或高锰酸钾等氧化剂氧化为三价铁。
还原: 该化合物可以使用硼氢化钠或氢化铝锂等还原剂还原回二价铁。
取代: 在适当的条件下,碳负离子配体可以用其他配体(如膦或胺)取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和氧气。
还原: 硼氢化钠、氢化铝锂和肼。
取代: 膦、胺和卤化物。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生三价铁配合物,而取代反应可以产生具有不同配体的各种金属有机化合物。
科学研究应用
碳负离子;(2R,5R)-1-环戊基-2,5-二甲基磷杂环戊烷;二价铁具有广泛的科学研究应用,包括:
化学: 由于其手性磷杂环戊烷环,它被用作不对称合成和对映选择性反应的催化剂。
生物学: 该化合物因其在生物系统中(特别是酶模拟物和生物无机化学中)的潜在作用而被研究。
医学: 正在进行的研究探索其作为治疗剂的潜力,特别是在治疗涉及铁代谢的疾病方面。
工业: 它被用于精细化学品和制药的生产,其独特的反应性和选择性是有利的。
作用机制
碳负离子;(2R,5R)-1-环戊基-2,5-二甲基磷杂环戊烷;二价铁的作用机制涉及碳负离子配体与铁中心的配位,这促进了各种化学转化。手性磷杂环戊烷环提供一个立体化学环境,影响化合物的反应性和选择性。分子靶标和途径包括与其他金属中心、有机底物和生物分子的相互作用,导致一系列催化和生物活性。
相似化合物的比较
类似化合物
1,2-双(2R,5R)-2,5-二乙基磷杂环戊烷苯(1,5-环辛二烯)铑(I)四氟硼酸盐: 该化合物具有类似的手性磷杂环戊烷环,但中心为铑而不是铁。
®-2-溴丁烷: 用于立体选择性合成的对映异构手性有机溴化合物。
(2R,5R)-2,5-二乙基磷杂环戊烷苯: 另一种具有不同取代基的手性磷杂环戊烷化合物。
独特性
碳负离子;(2R,5R)-1-环戊基-2,5-二甲基磷杂环戊烷;二价铁由于其碳负离子配体、手性磷杂环戊烷环和二价铁中心的组合而独一无二。这种组合赋予其独特的反应性和选择性,使其成为各种化学和生物应用中的宝贵化合物。
属性
分子式 |
C24H48FeP2 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) |
InChI |
InChI=1S/2C11H21P.2CH3.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;;;/h2*9-11H,3-8H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*9-,10-;;;/m11.../s1 |
InChI 键 |
JBWUTRKMUDYCHS-UIBZXYQVSA-N |
手性 SMILES |
[CH3-].[CH3-].C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe+2] |
规范 SMILES |
[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)










![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)

